molecular formula C21H26N2O3 B2627533 3-(1-Adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1008985-19-0

3-(1-Adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B2627533
CAS RN: 1008985-19-0
M. Wt: 354.45
InChI Key: CMDGXOSBMYYFSQ-UHFFFAOYSA-N
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Description

3-(1-Adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as memantine, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003. Memantine is a unique drug that has been shown to have a number of beneficial effects on the brain, including improving cognitive function and reducing inflammation.

Scientific Research Applications

Three-Component Spiro Heterocyclization

The compound 3-(1-Adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been utilized in a three-component spiro heterocyclization process. Specifically, 4,5-Dibenzoyl-1H-pyrrole-2,3-diones and 4-benzoyl-5-phenyl-1H-pyrrole-2,3-diones reacted with 3-arylamino-1H-inden-1-ones, yielding substituted spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles]. This reaction highlights the use of the compound in synthesizing complex spiro heterocyclic structures, which can have significant implications in various fields of chemistry and pharmacology (Antonov, Dmitriev, & Maslivets, 2019).

Interaction with Primary Amines and Antimicrobial Activity

The compound has been involved in studies concerning its interaction with primary amines, leading to the formation of various derivatives. Specifically, the interaction of 1-(2-methoxyethyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones with aromatic amines has been reported, resulting in the synthesis of compounds with noted antimicrobial activities. This showcases the compound's potential in developing new antimicrobial agents and its versatility in chemical reactions (Gein et al., 2009).

Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids

The compound has been used in the synthesis of Nα-urethane-protected β- and γ-amino acids through a Lossen-type reaction. This synthesis approach, involving primary alcohols and triethylamine, has been praised for its excellent yields and purities, offering a significant contribution to the field of amino acid synthesis (Cal et al., 2012).

Synthesis and Characterization of Unsymmetrical Schiff Bases

The compound plays a role in the synthesis and characterization of unsymmetrical Schiff bases. Specifically, the interaction of 3,4-Diaminopyridine with various reactants has led to the formation of compounds whose molecular structures have been determined by the single crystal X-ray method. This research provides valuable insights into the molecular structure and potential applications of these Schiff bases (Opozda et al., 2006).

properties

IUPAC Name

3-(1-adamantylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-17-4-2-16(3-5-17)23-19(24)9-18(20(23)25)22-21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,13-15,18,22H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDGXOSBMYYFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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